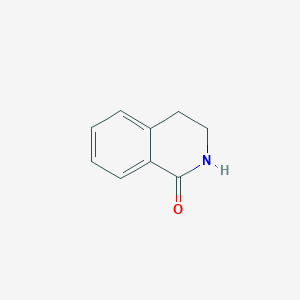

3,4-dihidroisoquinolin-1(2H)-ona

Descripción general

Descripción

3,4-dihydroisoquinolin-1(2H)-one, also known as 3,4-dihydroisoquinolin-1(2H)-one, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

The exact mass of the compound 3,4-dihydroisoquinolin-1(2H)-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Tetrahydroisoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

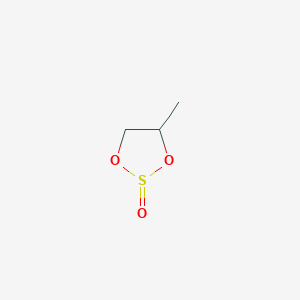

Electrosíntesis

La 3,4-dihidroisoquinolin-1(2H)-ona (DHIQ) se utiliza en el proceso de electrosíntesis. Se ha encontrado que el entorno electrónico modulado por Co para el bucle redox Ni (II)/Ni (III) en CoNi-LDH es el factor principal para aumentar la selectividad de DHIQ para el proceso de electrooxidación indirecta de THIQ .

Reacción de Bischler-Napieralski

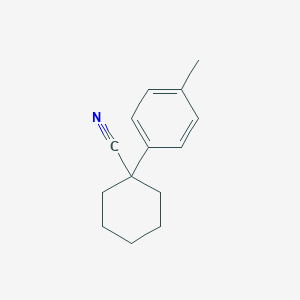

La DHIQ está involucrada en la reacción de Bischler-Napieralski, un tipo de reacción química utilizada en química orgánica para formar derivados de isoquinolina. Tf2O promueve una síntesis de tipo Bischler-Napieralski de 3,4-dihidroisoquinolinas a partir de feniletanoles y nitrilos a través de una anulación en tándem .

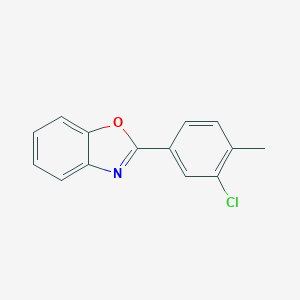

Síntesis de derivados de isoquinolina

La DHIQ se utiliza en la síntesis de derivados de isoquinolina. Una ruta más práctica y eficiente para las isoquinolinas sustituidas en C1 y C4 implica la preparación y activación de isoquinolin-1 (2H)-onas .

Síntesis estereoselectiva

La DHIQ se utiliza en la síntesis estereoselectiva de 4-(diarilmetiliden)-3,4-dihidroisoquinolin-1(2H)-onas. Se ha desarrollado un método eficiente para esta síntesis a través del acoplamiento tándem Heck-Suzuki .

Producción de hidrógeno

La DHIQ se utiliza en la producción de hidrógeno. La electrosíntesis altamente selectiva de 3,4-dihidroisoquinolina se acompaña de la producción de hidrógeno sobre electrocatalizadores de microarreglos huecos tridimensionales basados en CoNi .

Oxidación de derivados basados en biomasa

La DHIQ se utiliza en la reacción de oxidación electrocatalítica de derivados basados en biomasa. Este proceso es un excelente candidato para reemplazar la oxidación del agua para obtener tanto productos de valor agregado como hidrógeno .

Mecanismo De Acción

Target of Action

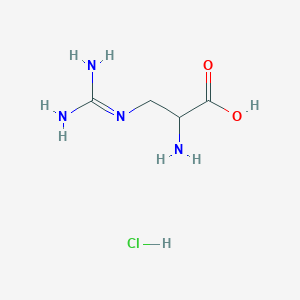

The compound is a derivative of tetrahydroisoquinoline

Mode of Action

The compound is synthesized through benzylic oxidation of tetrahydroisoquinoline derivatives . The reaction is significantly influenced by the substituent groups on the phenyl ring . While electron-withdrawing groups on the phenyl ring can lower the reactivities of the substrates, electron-donating groups on the phenyl ring can dramatically promote the oxidation rate .

Result of Action

Some related compounds have shown antiarrhythmic and coagulant (hemostatic) effects .

Action Environment

The synthesis of the compound is known to be influenced by the substituent groups on the phenyl ring .

Propiedades

IUPAC Name |

3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPMKTWUFVOFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152517 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-38-9 | |

| Record name | 3,4-Dihydroisoquinolin-1(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-dihydroisoquinolin-1(2H)-one?

A1: The molecular formula of 3,4-dihydroisoquinolin-1(2H)-one is C9H9NO, and its molecular weight is 147.17 g/mol.

Q2: What spectroscopic data is available for characterizing 3,4-dihydroisoquinolin-1(2H)-one?

A2: Researchers frequently utilize 1H NMR, MS, and elemental analysis to confirm the structure of 3,4-dihydroisoquinolin-1(2H)-one and its derivatives. [, , , ] X-ray techniques have also been employed for structural analysis. [, ]

Q3: What are some common synthetic routes for preparing 3,4-dihydroisoquinolin-1(2H)-ones?

A3: Various methods exist for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones, including:

- Castagnoli–Cushman reaction: This approach employs homophthalic anhydrides and formaldimine equivalents like 1,3,5-triazinanes. [, ]

- Nickel-catalyzed denitrogenative annulation: This method utilizes 1,2,3-benzotriazin-4(3H)-ones as starting materials and reacts them with dienes or allenes. [, ]

- Palladium-catalyzed cyclization: This strategy involves cascade cyclocarbopalladation of aryl/alkyl-substituted propargylic amides containing an aryl iodide moiety. []

- Benzylic oxidation of tetrahydroisoquinolines: This method uses cerium ammonium nitrate (CAN) and sodium bromate as oxidants. []

- Visible light-driven metal-free intramolecular cyclization: This approach offers a mild and efficient route to 3-substituted derivatives. []

- Electrochemical oxidation: Diethyl phosphite can mediate the electrochemical oxidation of tetrahydroisoquinolines to form the desired product. []

Q4: Can the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones be achieved enantioselectively?

A4: Yes, nickel-catalyzed denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with allenes has been reported to afford enantioenriched 3,4-dihydroisoquinolin-1(2H)-ones. [] Additionally, organocatalytic asymmetric synthesis is possible via a one-pot aza-Henry-hemiaminalization-oxidation sequence using a chiral quinine-based squaramide catalyst. []

Q5: What are some reported biological activities of 3,4-dihydroisoquinolin-1(2H)-one derivatives?

A5: Research suggests that 3,4-dihydroisoquinolin-1(2H)-one derivatives exhibit various biological activities, including:

- Antifungal and antioomycete activity: Certain derivatives demonstrate potent activity against phytopathogens like Pythium recalcitrans. []

- Histamine-3 receptor antagonism: Specifically, 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have shown promising results. []

- Anti-inflammatory activity: Early studies suggest potential in this area, particularly with 2-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. [, ]

- PARP inhibition: Derivatives, especially those with 1-oxo-3,4-dihydroisoquinoline-4-carboxamide structures, have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), specifically PARP1 and PARP10. [, , ]

- Antiviral activity: Recent research has identified tetrahydroisoquinoline-based heterocyclic compounds, structurally related to 3,4-dihydroisoquinolin-1(2H)-one, that effectively inhibit SARS-CoV-2 replication. []

- Anti-tubulin and antiproliferative activity: Specifically, steroidomimetic dihydroisoquinolinones have been shown to disrupt microtubule formation and exhibit cytotoxic activity against cancer cell lines. []

Q6: What is the mechanism of action for the antioomycete activity of these compounds?

A6: Studies suggest that the antioomycete activity may involve disruption of the biological membrane systems of the target organism. This conclusion is based on physiological, biochemical, ultrastructural, and lipidomic analyses. []

Q7: How does the structure of 3,4-dihydroisoquinolin-1(2H)-one influence its interaction with biological targets?

A7: Structure-activity relationship (SAR) studies reveal that modifications to the 3,4-dihydroisoquinolin-1(2H)-one scaffold can significantly impact biological activity. For example, the presence of a C4-carboxyl group appears crucial for antioomycete activity. [] In the case of PARP1 inhibition, a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide structure and specific substituents at C-5 and C-6 positions contribute to potency and selectivity. [, , ]

Q8: What are the advantages of using 3,4-dihydroisoquinolin-1(2H)-one derivatives as potential PARP inhibitors compared to Olaparib?

A8: Research suggests that compared to Olaparib, some 3,4-dihydroisoquinolin-1(2H)-one derivatives display advantages in terms of molecular weight, hydrophilicity, human liver microsomal and plasma stability, and plasma protein binding. []

Q9: Have computational methods been employed in the study of 3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

A9: Yes, computational chemistry plays a significant role in understanding the structure-activity relationships and potential applications of these compounds. Researchers have employed:

- 3D-QSAR (3D Quantitative Structure-Activity Relationship) studies: These studies, including CoMFA and CoMSIA models, help elucidate the structural features responsible for biological activity. []

- Docking simulations: These simulations provide valuable insights into the binding modes and interactions of 3,4-dihydroisoquinolin-1(2H)-one derivatives with their biological targets, such as PARP. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)